

# CK-4021586: A Technical Overview of a Novel Cardiac Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ulacamten |           |
| Cat. No.:            | B15607449 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

CK-4021586 (also known as CK-586) is an investigational, selective, oral, small molecule inhibitor of cardiac myosin being developed for the treatment of heart failure with preserved ejection fraction (HFpEF), particularly in patients with cardiac hypercontractility. This document provides a detailed technical guide on the discovery, mechanism of action, and development of CK-4021586, summarizing key preclinical and clinical data, experimental protocols, and relevant biological pathways.

### **Discovery and Optimization**

CK-4021586 was identified through a high-throughput screening campaign aimed at discovering compounds with a distinct biochemical profile of partial inhibition of bovine cardiac myofibrillar ATPase.[1] The initial screening hits underwent an iterative optimization process to balance biochemical and cellular potency with favorable pharmacokinetic and pharmacodynamic properties suitable for once-daily dosing.[1] Key challenges overcome during this process included addressing glutathione reactivity, the presence of an active metabolite that complicated pharmacodynamic assessment, high efflux, and excessively long half-lives.[1]

#### **Mechanism of Action**

CK-4021586 represents a new class of cardiac myosin inhibitors with a mechanism of action distinct from earlier compounds like mavacamten and aficamten.[2][3] While other inhibitors



bind to the single-headed motor domain of myosin (subfragment-1 or S1), CK-4021586 selectively inhibits the ATPase activity of the two-headed heavy meromyosin (HMM) form of cardiac myosin.[2][4][5] This inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC).[2][3][4] By binding to this unique site, CK-4021586 reduces the number of active actin-myosin cross-bridges during cardiac contraction, thereby decreasing the force of contraction (hypercontractility) without altering intracellular calcium transients.[2][5][6] In preclinical models, this mechanism has also been shown to improve diastolic relaxation (lusitropy).[4][6]



Click to download full resolution via product page

Mechanism of action of CK-4021586 on the cardiac sarcomere.

### **Preclinical Development**

A series of in vitro and in vivo studies were conducted to characterize the pharmacological properties of CK-4021586.



#### **In Vitro Studies**

CK-4021586 demonstrated potent and selective inhibition of cardiac myosin in various in vitro assays.

Table 1: In Vitro Activity of CK-4021586

| Assay                                 | Species/Syste<br>m                                       | Parameter             | Value  | Reference |
|---------------------------------------|----------------------------------------------------------|-----------------------|--------|-----------|
| Myofibrillar<br>ATPase Activity       | Bovine Cardiac                                           | EC50                  | 2.9 μΜ | [2][3]    |
| Myofibrillar<br>ATPase Activity       | Bovine Cardiac                                           | Maximal<br>Inhibition | ~50%   | [2][3]    |
| Sarcomere<br>Shortening               | Rat Ventricular<br>Cardiomyocytes                        | IC50                  | 3.2 μΜ | [3]       |
| Sarcomere<br>Shortening               | Human<br>Ventricular<br>Cardiomyocytes                   | IC50                  | 2.8 μΜ | [3]       |
| Sarcomere<br>Shortening<br>Inhibition | Rat Ventricular<br>Cardiomyocytes                        | at 5 μM               | >80%   | [2]       |
| Contractile Force<br>Inhibition       | Engineered<br>Human Heart<br>Tissues (R403Q<br>mutation) | at 10 μM              | >80%   | [3]       |

The compound showed 2- to 3-fold greater potency for cardiac and slow skeletal myofibrils compared to fast skeletal myofibrils and had minimal effect on smooth muscle myosin.[2] Notably, even at high concentrations, CK-4021586 did not alter calcium transients in adult rat cardiomyocytes, highlighting its direct action on the sarcomere.[2][3]

#### In Vivo Studies



Preclinical in vivo studies in animal models confirmed the effects of CK-4021586 on cardiac contractility and demonstrated its potential therapeutic benefits.

Table 2: In Vivo Efficacy of CK-4021586 in Animal Models

| Model                     | Species               | Treatment<br>Duration | Key Findings                                                                                                                                                                                                                      | Reference |
|---------------------------|-----------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Normal                    | Sprague Dawley<br>Rat | Acute Dosing          | Dose-dependent reduction in cardiac fractional shortening.                                                                                                                                                                        | [2]       |
| ZSF1 Obese<br>HFpEF Model | Rat                   | 16 weeks              | - Reduced fractional shortening (48.1 ± 2.6% vs. 52.7 ± 2.9% in vehicle) Improved isovolumic relaxation time (23.3 ± 2.3 ms vs. 27.0 ± 2.2 ms in vehicle) ~50% reduction in interstitial fibrosis compared to untreated controls. | [3]       |

## **Clinical Development**

CK-4021586 has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

### **Phase 1 Clinical Trial**



A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[4][6][7]

Table 3: Phase 1 Clinical Trial Design

| Study Part              | Cohorts   | Dose<br>Range/Regime<br>n       | Number of<br>Participants | Reference |
|-------------------------|-----------|---------------------------------|---------------------------|-----------|
| Single Ascending Dose   | 7 cohorts | 10 mg to 600 mg                 | 10 per cohort             | [4][6]    |
| Multiple Ascending Dose | 2 cohorts | 100 mg and 200<br>mg once daily | 10 per cohort             | [4][6]    |

The study met its primary and secondary objectives, demonstrating that CK-4021586 was safe and well-tolerated with no serious adverse events reported.[4][6] The pharmacokinetic profile supports a once-daily dosing regimen.[4][8]

Table 4: Pharmacokinetic and Pharmacodynamic Profile of CK-4021586 in Phase 1



| Parameter            | Finding                                                                                                                                                        | Reference |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Half-life (t½)       | 14 to 17 hours                                                                                                                                                 | [4][6]    |
| Dosing Regimen       | Supports once-daily administration                                                                                                                             | [4][6]    |
| Pharmacokinetics     | Dose-linear over a wide range of exposures                                                                                                                     | [4][6]    |
| Time to Steady State | Approximately 7 days                                                                                                                                           | [6][8]    |
| Pharmacodynamics     | Predictable, shallow, and reversible dose-dependent reductions in Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS). | [4][6]    |
| LVEF Reduction       | <5% mean decrease at the highest single dose (600 mg).                                                                                                         | [4]       |

### **Phase 2 Clinical Trial**

Based on the promising Phase 1 data, a Phase 2 clinical trial, AMBER-HFpEF, has been initiated to evaluate CK-4021586 in its target patient population.[4][9]





Click to download full resolution via product page

High-level overview of the AMBER-HFpEF Phase 2 clinical trial design.

#### **Experimental Protocols**

Detailed methodologies for key experiments are summarized below.

#### **Myofibril ATPase Assay**

- Preparation of Reagents: Myofibrils were prepared from flash-frozen bovine cardiac tissue.
- Procedure: The ATPase activity of the myofibrils was measured in the presence of varying concentrations of CK-4021586. The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate released over time using a colorimetric assay.
- Data Analysis: The concentration of CK-4021586 required to inhibit 50% of the ATPase activity (EC50) and the maximal inhibition were calculated by fitting the dose-response data to a suitable pharmacological model.

#### **Cardiomyocyte Contractility Assay**



- Cell Preparation: Adult rat ventricular cardiomyocytes were isolated and electrically paced to induce contractions.[2]
- Procedure: The fractional shortening of the cardiomyocytes was measured before and after the application of CK-4021586 at various concentrations.[2] Calcium transients were simultaneously measured using a fluorescent calcium indicator (e.g., Fura-2) to ensure the compound did not affect calcium handling.[2]
- Data Analysis: The percentage inhibition of fractional shortening was plotted against the drug concentration to determine the IC50 value.

#### In Vivo Echocardiography in Rats

- Animal Model: Adult male Sprague Dawley rats were used.[2]
- Procedure: Animals were anesthetized with inhaled isoflurane. Baseline cardiac function was assessed using 2D M-mode echocardiography one day prior to treatment. Animals were then orally dosed with either vehicle (0.5% HPMC / 0.1% Tween-80) or CK-4021586 at various doses (3, 10, 30, or 60 mg/kg). Left ventricular contractility, including fractional shortening, was measured at 1, 4, 7, and 24 hours post-dose.[2]
- Data Analysis: Changes in fractional shortening from baseline were calculated for each dose group and time point to assess the dose-dependent pharmacodynamic effect of the compound.

#### **Phase 1 Clinical Study Protocol**

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy participants.[4][6]
- Single Ascending Dose (SAD): Seven cohorts received single oral doses of CK-4021586 (ranging from 10 mg to 600 mg) or placebo.[6]
- Multiple Ascending Dose (MAD): Two cohorts received once-daily doses of 100 mg or 200 mg of CK-4021586 or placebo for a specified duration to assess steady-state pharmacokinetics.[6]



• Assessments: The primary endpoints were safety and tolerability, monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms. Secondary endpoints included pharmacokinetic parameters (Cmax, Tmax, AUC, t½) determined from plasma concentrations of CK-4021586. Pharmacodynamic effects on cardiac function, such as LVEF and LVFS, were assessed using echocardiography.[4][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CK-4021586: A novel cardiac myosin inhibitor with an alternative mechanism of action for the treatment of HFpEF - American Chemical Society [acs.digitellinc.com]
- 2. cytokinetics.com [cytokinetics.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cytokinetics, Incorporated Cytokinetics Announces Data From Phase 1 Study of CK-4021586 [ir.cytokinetics.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Cytokinetics Releases Phase 1 Study Data on CK-4021586 [synapse.patsnap.com]
- 7. Cytokinetics Announces Initiation of Phase 1 Clinical Study of CK-4021586Advancement of Additional Cardiac Myosin Inhibitor Expands Specialty Cardiovascular Portfolio - BioSpace [biospace.com]
- 8. drughunter.com [drughunter.com]
- 9. Cytokinetics, Incorporated Cytokinetics Announces Start of AMBER-HFpEF, a Phase 2 Clinical Trial of CK-586 in Patients With Symptomatic Heart Failure With Preserved Ejection Fraction [ir.cytokinetics.com]
- To cite this document: BenchChem. [CK-4021586: A Technical Overview of a Novel Cardiac Myosin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607449#ck-4021586-discovery-and-development]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com